molecular formula C8H15NO3 B7842195 Ethyl [(butan-2-yl)carbamoyl]formate

Ethyl [(butan-2-yl)carbamoyl]formate

Cat. No.: B7842195
M. Wt: 173.21 g/mol
InChI Key: XUIVXBFJAHRWIO-UHFFFAOYSA-N
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Description

Ethyl [(butan-2-yl)carbamoyl]formate (IUPAC name: ethyl 2-oxo-2-(butan-2-ylamino)acetate) is a carbamate ester derivative characterized by a branched alkyl chain (butan-2-yl) attached to the carbamoyl group.

Properties

IUPAC Name

ethyl 2-(butan-2-ylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-6(3)9-7(10)8(11)12-5-2/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIVXBFJAHRWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(butan-2-yl)carbamoyl]formate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method employs cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, offering mild reaction conditions and short reaction times . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic systems. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(butan-2-yl)carbamoyl]formate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl [(butan-2-yl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Ethyl carbamoyl formate derivatives vary primarily in their substituents, which dictate their chemical and physical properties. Key analogs and their substituents include:

Compound Name Substituent Key Characteristics Reference
Ethyl [(oxolan-2-ylmethyl)carbamoyl]formate Tetrahydrofuran-2-ylmethyl Oxygen-containing cyclic ether enhances polarity and hydrogen-bonding potential
Ethyl [(1,3,4-thiadiazol-2-yl)carbamoyl]formate 1,3,4-Thiadiazol-2-yl Heterocyclic sulfur/nitrogen-rich group; may confer bioactivity (e.g., antimicrobial)
Ethyl [(3-chloro-2-methylphenyl)carbamoyl]formate 3-Chloro-2-methylphenyl Chlorine substituent introduces electron-withdrawing effects; aromatic ring enhances stability
Ethyl [(2-methoxybenzyl)carbamoyl]formate 2-Methoxybenzyl Methoxy group provides electron-donating effects; aromaticity influences π-π stacking
Ethyl [(butan-2-yl)carbamoyl]formate Butan-2-yl (branched alkyl) Branched alkyl chain increases lipophilicity; steric hindrance may reduce reactivity [Inferred]

Key Observations :

  • Lipophilicity : Branched alkyl groups (e.g., butan-2-yl) likely increase logP values compared to linear alkyl or polar substituents (e.g., tetrahydrofuran).
  • Reactivity : Electron-withdrawing groups (e.g., Cl in ) may accelerate hydrolysis of the ester or carbamate groups, whereas electron-donating groups (e.g., methoxy in ) stabilize the carbonyl moiety.
  • Biological Activity : Thiadiazole-containing analogs () are associated with antimicrobial or kinase inhibitory activity, while aryl derivatives () may target aromatic receptor sites.

Physicochemical Properties

Based on structural analogs:

Property This compound (Predicted) Ethyl [(1,3,4-thiadiazol-2-yl)carbamoyl]formate Ethyl [(2-methoxybenzyl)carbamoyl]formate
Molecular Weight (g/mol) ~217.2 243.3 267.3
Solubility Low in water; high in organic solvents Moderate in polar aprotic solvents (e.g., DMF) Low in water; soluble in ethanol/acetone
Melting Point ~45–55°C (estimated) 120–125°C 80–85°C

Notes:

  • The thiadiazole derivative’s higher melting point () reflects strong intermolecular interactions (e.g., hydrogen bonding).
  • Branched alkyl analogs are expected to exhibit lower melting points due to reduced crystallinity.

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